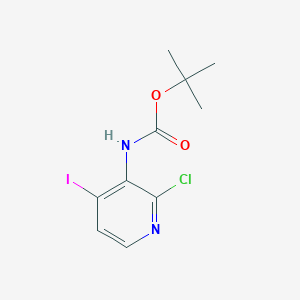

(2-Chloro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester

Description

Structural Characterization and Molecular Properties of (2-Chloro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester

IUPAC Nomenclature and Systematic Chemical Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the preferred name being tert-butyl (2-chloro-4-iodopyridin-3-yl)carbamate. The Chemical Abstracts Service registry number 855784-39-3 provides unambiguous identification in chemical databases. The molecular formula C₁₀H₁₂ClIN₂O₂ reflects the presence of ten carbon atoms, twelve hydrogen atoms, one chlorine atom, one iodine atom, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 354.57 grams per mole.

The systematic structure can be described through multiple notation systems. The Simplified Molecular Input Line Entry System representation is O=C(OC(C)(C)C)NC1=C(I)C=CN=C1Cl, which clearly delineates the connectivity pattern. The International Chemical Identifier notation InChI=1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)14-7-6(12)4-5-13-8(7)11/h4-5H,1-3H3,(H,14,15) provides a standardized representation that includes stereochemical information. The corresponding International Chemical Identifier Key QXFGNLGUJYXDFX-UHFFFAOYSA-N serves as a unique molecular identifier derived from the full International Chemical Identifier string.

Alternative systematic names include carbamic acid, N-(2-chloro-4-iodo-3-pyridinyl)-, 1,1-dimethylethyl ester and 1,1-dimethylethyl N-(2-chloro-4-iodo-3-pyridinyl)carbamate. The compound is also catalogued under various trade designations and research codes, with the molecular registry number MFCD08235124 being frequently referenced in commercial databases. This systematic identification framework ensures accurate communication and database searching across different chemical information systems.

Crystallographic Analysis and X-ray Diffraction Studies

The crystallographic properties of this compound have been characterized through experimental determinations of key physical parameters. The compound exhibits a melting point range of 128-130°C, indicating a well-defined crystalline structure with moderate thermal stability. This melting point range suggests the presence of intermolecular interactions that contribute to the overall crystal lattice stability while remaining accessible for synthetic manipulations.

The predicted density of 1.723±0.06 grams per cubic centimeter reflects the substantial contribution of the heavy halogen atoms to the overall molecular mass distribution. This density value is consistent with the presence of both chlorine and iodine substituents, which significantly increase the electron density compared to unsubstituted pyridine derivatives. The relatively high density also indicates efficient molecular packing in the solid state, likely facilitated by halogen bonding interactions and hydrogen bonding involving the carbamate functionality.

While detailed single-crystal X-ray diffraction data specific to this compound were not identified in the current literature survey, related halogenated pyridine carbamates have been extensively studied crystallographically. The structural analysis of similar compounds reveals that the pyridine ring typically adopts a planar geometry with minimal deviation from planarity, while the carbamate group can exhibit various conformations depending on the crystal packing environment. The presence of heavy atoms such as iodine facilitates structure determination through X-ray diffraction methods, as these atoms provide strong scattering factors that enhance diffraction intensity.

The crystal packing of halogenated pyridine derivatives often involves halogen bonding interactions, where the electron-deficient regions around the halogen atoms interact with electron-rich sites on neighboring molecules. These interactions can significantly influence the overall crystal structure and contribute to the observed physical properties such as melting point and solubility characteristics.

Computational Modeling of Molecular Geometry

Density Functional Theory Calculations

Computational modeling approaches have been employed to understand the electronic structure and geometric parameters of this compound. The predicted boiling point of 335.8±42.0°C derived from computational methods indicates significant intermolecular interactions and provides insight into the volatility characteristics of the compound. This elevated boiling point compared to simple pyridine derivatives reflects the increased molecular weight and the presence of polar functional groups that enhance intermolecular attractions.

Theoretical calculations suggest a predicted pKa value of 11.21±0.70, which indicates that the compound exhibits basic properties characteristic of pyridine derivatives. This basicity arises primarily from the lone pair of electrons on the pyridine nitrogen atom, although the electron-withdrawing effects of the chlorine and iodine substituents reduce the overall basicity compared to unsubstituted pyridine. The carbamate functionality also influences the electronic distribution within the molecule, creating regions of varying electron density that affect reactivity patterns.

The computational analysis of bond lengths and angles reveals that the pyridine ring maintains its aromatic character despite the presence of electron-withdrawing halogen substituents. The carbon-chlorine and carbon-iodine bonds exhibit lengths characteristic of their respective bond types, with the carbon-iodine bond being significantly longer due to the larger atomic radius of iodine. The carbamate group adopts a planar geometry that allows for optimal overlap of the nitrogen lone pair with the carbonyl π-system, resulting in partial double bond character in the carbon-nitrogen bond.

Electron Density Distribution Analysis

The electron density distribution in this compound exhibits significant polarization due to the presence of electronegative halogen atoms and the carbamate functional group. The chlorine and iodine substituents create regions of positive electrostatic potential that can participate in halogen bonding interactions with electron-rich species. This polarization pattern influences both the reactivity of the compound and its ability to participate in non-covalent interactions with other molecules.

The pyridine nitrogen atom retains a significant electron density despite the electron-withdrawing effects of the adjacent substituents, maintaining its ability to act as a hydrogen bond acceptor or coordinate to metal centers. The carbamate nitrogen shows reduced electron density due to delocalization into the carbonyl group, which affects its nucleophilic character. The tert-butyl group provides steric bulk that influences the overall molecular shape and can impact both reactivity and crystal packing behavior.

The halogen atoms exhibit characteristic sigma-hole regions of positive electrostatic potential along the carbon-halogen bond axis, particularly pronounced for the iodine atom due to its larger size and greater polarizability. These sigma-holes can interact with electron-rich regions of other molecules, contributing to the overall intermolecular interaction network in both solution and solid-state environments. The analysis of molecular electrostatic potential surfaces provides valuable information for understanding non-covalent interactions and predicting supramolecular assembly patterns.

Tautomerism and Conformational Isomerism

The potential for tautomeric behavior in this compound is primarily associated with the carbamate functionality and the substituted pyridine system. Research on related substituted pyridines has demonstrated that prototropic tautomerism can occur in certain structural contexts, particularly when multiple heteroatoms are present in close proximity. The investigation of substituted pyridines using nuclear magnetic resonance spectroscopy has revealed cases where signal broadening and disappearance occur due to chemical exchange processes associated with tautomeric equilibria.

In the specific case of this compound, the carbamate group can potentially undergo tautomeric shifts involving proton transfer between the nitrogen atom and the carbonyl oxygen. However, the presence of the tert-butyl protecting group stabilizes the carbamate form and reduces the likelihood of significant tautomeric behavior under normal conditions. The electron-withdrawing nature of the halogen substituents on the pyridine ring further stabilizes the aromatic system and minimizes the potential for ring tautomerism.

Conformational isomerism represents a more significant consideration for this compound, particularly regarding the orientation of the carbamate group relative to the pyridine ring. The carbon-nitrogen bond connecting the carbamate to the pyridine can adopt different rotational conformations, with the preferred conformation determined by steric interactions between the tert-butyl group and the halogen substituents. Nuclear magnetic resonance studies of related compounds have shown that such conformational processes can lead to observable dynamic behavior on the nuclear magnetic resonance timescale.

Properties

IUPAC Name |

tert-butyl N-(2-chloro-4-iodopyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)14-7-6(12)4-5-13-8(7)11/h4-5H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXFGNLGUJYXDFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CN=C1Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClIN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640062 | |

| Record name | tert-Butyl (2-chloro-4-iodopyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855784-39-3 | |

| Record name | tert-Butyl (2-chloro-4-iodopyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Starting Material | tert-Butyl (6-chloropyridin-3-yl)carbamate | Purity critical for regioselectivity |

| Lithiation | n-Butyllithium (2.65 mol/L in hexanes), TMEDA | -78 °C to -10 °C, inert atmosphere |

| Solvent | Anhydrous diethyl ether or THF | Dry, oxygen-free |

| Iodination | Iodine in anhydrous THF or diethyl ether | Added dropwise at -78 °C, stirred 18 h |

| Quenching | Saturated NH4Cl and Na2S2O3 solutions | Neutralizes excess reagents |

| Workup | Extraction with EtOAc or diethyl ether, brine wash | Drying over Na2SO4 or MgSO4 |

| Purification | Silica gel chromatography (EtOAc:PE:Et3N mixtures) | Yields ~57% pure product |

Detailed Research Findings

- The lithiation-iodination sequence is highly regioselective due to the directing effect of the carbamate group and the chloro substituent on the pyridine ring.

- TMEDA enhances the lithiation efficiency by stabilizing the organolithium intermediate.

- Low temperature (-78 °C) is critical to control the lithiation site and prevent side reactions.

- The iodination step requires careful addition of iodine to avoid over-iodination or decomposition.

- The purification step using silica gel chromatography with a small amount of triethylamine prevents decomposition of the carbamate during isolation.

- The method is reproducible and scalable, suitable for producing gram-scale quantities for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. For example, the chlorine or iodine atoms can be replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The pyridine ring can be subjected to oxidation or reduction reactions, altering the electronic properties of the compound.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

Substitution: Formation of new compounds with different functional groups replacing the halogens.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of reduced pyridine derivatives.

Hydrolysis: Formation of (2-Chloro-4-iodo-pyridin-3-yl)-carbamic acid.

Scientific Research Applications

Chemistry

In chemistry, (2-Chloro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of halogenated pyridine derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of halogens can enhance the biological activity of the molecules, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for various applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism of action of (2-Chloro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors, altering their activity. The halogen atoms can participate in halogen bonding, influencing the binding affinity and specificity of the compound towards its targets. The carbamate group can also undergo hydrolysis, releasing active intermediates that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituted Pyridinyl Carbamates

tert-Butyl (4-chloropyridin-2-yl)carbamate

- Structure : Chlorine at pyridine 4-position; carbamate at 2-position.

- Molecular Weight : 228.68 g/mol.

- Applications : Used in medicinal chemistry for kinase inhibitor synthesis. Lacks iodine, limiting its utility in metal-catalyzed coupling reactions compared to the target compound .

(4-Iodo-pyridin-3-yl)-carbamic acid tert-butyl ester

- Structure : Iodine at pyridine 4-position; carbamate at 3-position.

- Molecular Weight : 336.16 g/mol.

- Applications : Similar reactivity in cross-coupling but differs in substituent positioning, altering regioselectivity in subsequent reactions .

(2-Chloro-3-fluoro-pyridin-4-yl)-carbamic acid tert-butyl ester

Heterocyclic Carbamates with Modified Scaffolds

[1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester

- Structure : Pyrimidine core with chlorine; piperidine-linked carbamate.

- Molecular Weight : 356.82 g/mol.

- Applications : Used in kinase inhibitor development. The pyrimidine scaffold offers distinct hydrogen-bonding interactions compared to pyridine derivatives .

(3S,4R)-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester

Comparative Data Table

Key Research Findings

- Reactivity : The iodine substituent in the target compound enhances its utility in Suzuki-Miyaura couplings, outperforming chloro- or fluoro-substituted analogs in reaction yields .

- Synthetic Routes : Methods like Suzuki coupling (e.g., ) and selective hydrogenation are shared across analogs, but halogen positioning dictates reaction conditions .

- Stability : tert-Butyl carbamates generally exhibit improved stability under acidic conditions compared to methyl or ethyl esters, making them preferable in multi-step syntheses .

Biological Activity

(2-Chloro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester, with the CAS number 855784-39-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyridine ring substituted with chlorine and iodine atoms, which are critical for its biological activity.

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 285.57 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Toxicity | Acute toxicity (Category 4) |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research suggests that derivatives of pyridine compounds often exhibit significant anticancer, anti-inflammatory, and neuroprotective effects.

Anticancer Activity

Recent studies have indicated that similar pyridine derivatives can induce apoptosis in cancer cells. For instance, compounds with a pyridine moiety have shown cytotoxic effects against various cancer cell lines through mechanisms involving the inhibition of key signaling pathways such as NF-kB and IKKβ .

Case Study: Cytotoxicity in Cancer Cells

A study demonstrated that a related compound exhibited better cytotoxicity compared to the reference drug bleomycin in FaDu hypopharyngeal tumor cells. This suggests that this compound may have similar potential .

Neuroprotective Effects

Pyridine derivatives have also been explored for their neuroprotective properties. Some compounds have shown the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationship (SAR)

The structure-activity relationship of pyridine derivatives indicates that the presence of halogen substituents like chlorine and iodine significantly enhances their biological activity. The spatial arrangement and electronic properties imparted by these substituents are crucial for binding to biological targets.

Toxicological Profile

The compound has been classified under acute toxicity category 4, indicating that it poses a moderate risk upon exposure. Safety assessments are essential when considering this compound for therapeutic applications.

Q & A

Basic Questions

Q. What are the common synthetic routes for introducing the tert-butyl carbamate group in pyridine derivatives like (2-Chloro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester?

- The tert-butyl carbamate group is typically introduced via condensation reactions using tert-butylating agents such as di-tert-butyl dicarbonate (Boc₂O) or tert-butyl trichloroacetimidate. For pyridine derivatives, protection of the amine group often precedes halogenation (chloro/iodo) to avoid side reactions. Solvent choice is critical; polar aprotic solvents like DMF or dichloromethane are commonly employed. Acid catalysis (e.g., HClO₄) may enhance reaction rates, though safety concerns with perchloric acid necessitate alternative acids like trifluoromethanesulfonic acid for salt formation and improved solubility .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F if applicable) is essential for structural confirmation, particularly to verify the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and carbamate linkage. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while HPLC or UPLC with UV detection ensures purity (>95%). X-ray crystallography may resolve regiochemistry ambiguities in halogenated pyridines .

Advanced Research Questions

Q. How can solubility challenges during the synthesis of tert-butyl carbamate-protected pyridines be addressed?

- Free amino acids or polar intermediates often exhibit poor solubility in organic solvents. Forming salts with fluorinated acids (e.g., trifluoroacetic acid) enhances solubility in tert-butyl acetate (t-BuOAc), as demonstrated in tert-butylation reactions. Alternatively, micellar catalysis or ionic liquids can improve reaction homogeneity. Evidence shows that TFA increases solubility but may require optimization to avoid premature reaction termination .

Q. What are the key considerations for ensuring regioselective introduction of chloro and iodo substituents on the pyridine ring?

- Regioselectivity is governed by directing effects. For example, the carbamate group at position 3 directs electrophilic substitution to positions 2 and 4 via resonance. Chlorination (e.g., using NCS) and iodination (e.g., NIS or I₂/HNO₃) require controlled temperatures (0–25°C) to minimize overhalogenation. Computational modeling (DFT) predicts electronic effects of substituents, aiding reaction design .

Q. How does the tert-butyl carbamate group influence the stability of the compound under acidic or basic conditions?

- The tert-butyl carbamate group is stable under basic conditions but undergoes cleavage in strong acids (e.g., HCl/dioxane or TFA). This property is exploited in sequential deprotection strategies. Stability studies (TGA/DSC) reveal decomposition thresholds (~150°C), critical for reaction planning. Competing hydrolysis pathways in aqueous media require pH monitoring to prevent premature deprotection .

Q. In cross-coupling reactions involving this compound, what catalysts and conditions are optimal for maintaining the carbamate group’s integrity?

- Suzuki-Miyaura couplings (e.g., with aryl boronic acids) use Pd catalysts (e.g., Pd(OAc)₂/XPhos) in tert-butanol or THF at 80–100°C. The tert-butyl carbamate group tolerates these conditions if bases (e.g., Cs₂CO₃) are mild. Catalyst loading (1–5 mol%) and inert atmospheres prevent oxidative degradation. Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane) isolates products without carbamate cleavage .

Q. How do the electronic effects of the chloro and iodo substituents impact the reactivity of the pyridine ring in further functionalization reactions?

- The electron-withdrawing chloro group at position 2 deactivates the ring, directing electrophiles to the less-hindered position 5. Conversely, the iodo group at position 4 acts as a leaving group in metal-catalyzed cross-couplings (e.g., Ullmann or Buchwald-Hartwig). Kinetic studies show that steric hindrance from the tert-butyl group slows nucleophilic attacks at position 3, favoring selectivity at positions 4 and 6 .

Data Contradiction Analysis

- Conflicting reports on tert-butylation efficiency with TFA : notes low yields (7%) with TFA due to insufficient acidity, while other studies report higher efficiency with HClO₄. This discrepancy highlights the need for acid strength optimization. Alternative strategies include using bis(trifluoromethanesulfonyl)imide (HNTf₂), which combines high acidity with improved solubility .

Methodological Recommendations

- Synthetic Optimization : Employ Design of Experiments (DoE) to screen acids, solvents, and temperatures for tert-butylation.

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to assess shelf-life under storage conditions.

- Mechanistic Probes : Use isotopic labeling (¹³C-carbamate) to trace decomposition pathways in acidic media.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.